Mal-PEG4-OH

Vue d'ensemble

Description

Mal-PEG4-OH is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

Mal-PEG4-OH is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

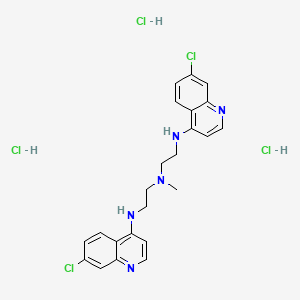

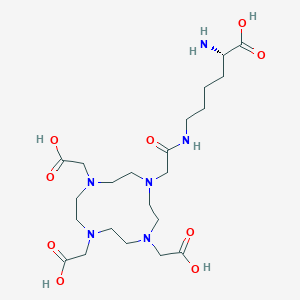

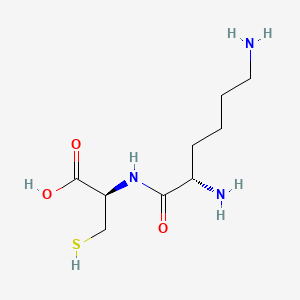

The molecular weight of Mal-PEG4-OH is 273.28 and its formula is C12H19NO6 . Its appearance is a colorless to light yellow liquid .Chemical Reactions Analysis

Mal-PEG4-OH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Mal-PEG4-OH is a colorless to light yellow liquid . Its molecular weight is 273.28 and its formula is C12H19NO6 . It has a boiling point of 427.9±35.0 °C at 760 mmHg .Applications De Recherche Scientifique

Protein Modification

Mal-PEG4-OH can be used in protein modification . The PEG spacer provides unique advantages, including increased stability, reduced tendency toward aggregation, and reduced immunogenicity . It allows site-specific labeling of primary amines or carboxyl groups on proteins .

Surface Modification

This compound is useful for a variety of surface-modification applications . It can be used to PEGylate carboxylate or amine surfaces .

Drug Development

In drug development, Mal-PEG4-OH can be used to add inert mass to proteins, immunogens, drug compounds, and probes . This can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in a biological application, mask it from causing an immunogenic response, decrease its antigenicity or potential toxicity, improve its solubility, diminish the potential for aggregation, and minimize interference for both in vitro and in vivo applications .

Proteolysis Protection

Mal-PEG4-OH can be used to protect proteins from proteolysis . This is particularly useful in research where maintaining the integrity of the protein is crucial .

Improving Solubility

This compound can be used to improve the solubility of proteins or peptides without affecting their function . This is particularly useful in research where maintaining the solubility of the protein is crucial .

Reducing Aggregation

Mal-PEG4-OH can be used to reduce the aggregation of proteins or peptides . This is particularly useful in research where maintaining the solubility of the protein is crucial .

Safety And Hazards

Mal-PEG4-OH should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental exposure, it is advised to move to fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical attention .

Orientations Futures

As a PEG-based PROTAC linker, Mal-PEG4-OH plays a crucial role in the synthesis of PROTACs . Given the significant role of PROTACs in targeted protein degradation, the use of Mal-PEG4-OH and similar linkers will continue to be an important area of research in the development of targeted therapy drugs .

Propriétés

IUPAC Name |

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c14-4-6-18-8-10-19-9-7-17-5-3-13-11(15)1-2-12(13)16/h1-2,14H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQPEIZPEVDMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG4-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)